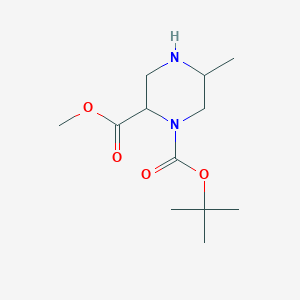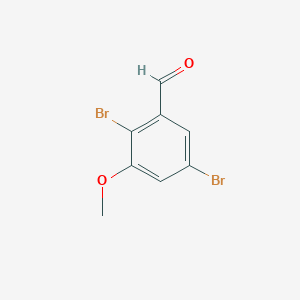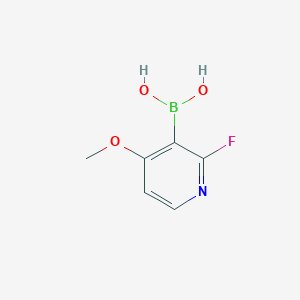
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane (PDMD) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. PDMD is a perfluorinated compound, which means that it contains a large number of fluorine atoms attached to its carbon backbone. This makes PDMD highly resistant to chemical and physical degradation, making it an attractive compound for use in laboratory experiments. PDMD has a number of unique properties that make it ideal for use in a variety of scientific research applications.
Applications De Recherche Scientifique
Preparation of Perfluorononan-1-oic Acid
This compound can be used to prepare perfluorononan-1-oic acid . Perfluorononan-1-oic acid is a type of perfluorinated carboxylic acid, which is often used in the production of fluoropolymers and fluoroelastomers. These materials have a wide range of applications, including non-stick cookware, waterproof clothing, and corrosion-resistant coatings.
Monomer and Key Intermediate of Fluoro Silicon Surfactant
It can be used as a monomer and key intermediate of fluoro silicon surfactant . Fluoro silicon surfactants are used in a variety of applications, including paint and coating formulations, where they improve wetting, leveling, and mar resistance.
Barrier and Self-Healing Coating on Zinc Metal Materials
This compound is applied to the formation of a barrier and self-healing coating on zinc metal materials . This could potentially extend the lifespan of zinc-based materials and structures by protecting them from corrosion.
Inducing Cell Death and Formation of Reactive Oxygen Species
It has been found to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests potential applications in biomedical research, particularly in the study of neurodegenerative diseases.
Fluorescence Microscopy
Although not directly mentioned in the search results, compounds with similar structures have been used in fluorescence microscopy . Fluorescence microscopy is a powerful tool in biological research, allowing for the visualization of living cells at subcellular levels of resolution. It’s possible that “1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane” could have similar applications.
Droplet-Based Microfluidics Systems
Again, while not directly mentioned in the search results, similar compounds have been used to generate droplets in droplet-based microfluidics systems . These systems have a wide range of applications, from single-cell analysis to high-throughput screening.
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane | |
CAS RN |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

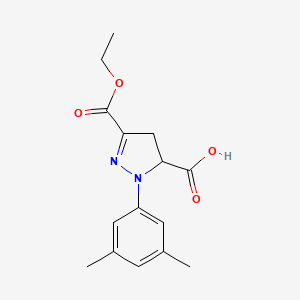
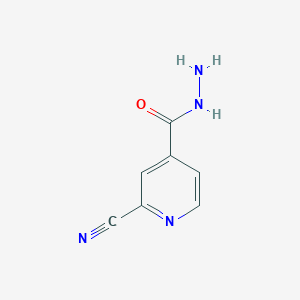


![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)


